Cas no 1551723-92-2 (3-(2-bromo-1-hydroxyethyl)benzonitrile)

3-(2-Bromo-1-hydroxyethyl)benzonitrile is a brominated aromatic compound featuring both a hydroxyl and a nitrile functional group, making it a versatile intermediate in organic synthesis. The presence of the reactive bromine atom allows for further functionalization via nucleophilic substitution or coupling reactions, while the nitrile group offers potential for conversion into carboxylic acids, amides, or other derivatives. The hydroxyl group enhances solubility in polar solvents and provides a site for additional modifications. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can be leveraged to construct complex molecules. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
3-(2-bromo-1-hydroxyethyl)benzonitrile structure
1551723-92-2 structure
Product name:3-(2-bromo-1-hydroxyethyl)benzonitrile
CAS No:1551723-92-2
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD24346290
CID:5245744

3-(2-bromo-1-hydroxyethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 3-(2-bromo-1-hydroxyethyl)-
    • 3-(2-bromo-1-hydroxyethyl)benzonitrile
    • MDL: MFCD24346290
    • Inchi: 1S/C9H8BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4,9,12H,5H2
    • InChI Key: ZJWCPKHXEJPVQP-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=CC(C(O)CBr)=C1

3-(2-bromo-1-hydroxyethyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-258473-10.0g
3-(2-bromo-1-hydroxyethyl)benzonitrile
1551723-92-2
10.0g
$1623.0 2023-03-01
Enamine
EN300-258473-1g
3-(2-bromo-1-hydroxyethyl)benzonitrile
1551723-92-2
1g
$492.0 2023-09-14
Enamine
EN300-258473-2.5g
3-(2-bromo-1-hydroxyethyl)benzonitrile
1551723-92-2
2.5g
$1020.0 2023-09-14
Enamine
EN300-258473-5.0g
3-(2-bromo-1-hydroxyethyl)benzonitrile
1551723-92-2
5.0g
$1291.0 2023-03-01
Enamine
EN300-258473-10g
3-(2-bromo-1-hydroxyethyl)benzonitrile
1551723-92-2
10g
$1623.0 2023-09-14
Enamine
EN300-258473-1.0g
3-(2-bromo-1-hydroxyethyl)benzonitrile
1551723-92-2
1.0g
$492.0 2023-03-01
Enamine
EN300-258473-5g
3-(2-bromo-1-hydroxyethyl)benzonitrile
1551723-92-2
5g
$1291.0 2023-09-14

Additional information on 3-(2-bromo-1-hydroxyethyl)benzonitrile

Introduction to 3-(2-bromo-1-hydroxyethyl)benzonitrile (CAS No. 1551723-92-2)

3-(2-bromo-1-hydroxyethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 1551723-92-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to a benzene ring, and it incorporates a unique side chain consisting of a bromo-substituted ethylene oxide moiety. The structural features of this molecule make it a versatile intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and inflammatory disorders.

The bromine substituent at the 2-position of the ethylene oxide side chain is a critical feature that enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. This reactivity is particularly valuable in medicinal chemistry, where such intermediates are often employed to construct complex drug molecules with improved binding affinity and selectivity. The hydroxyethyl group further contributes to the molecule's solubility and metabolic stability, making it an attractive candidate for further development into therapeutic agents.

In recent years, there has been growing interest in benzonitrile derivatives as scaffolds for drug discovery due to their ability to interact with biological targets through multiple mechanisms. For instance, studies have demonstrated that benzonitrile-based compounds can modulate enzyme activity, interfere with receptor binding, and exhibit antioxidant properties. The specific structural motif of 3-(2-bromo-1-hydroxyethyl)benzonitrile has been explored in several research avenues, particularly in the development of novel inhibitors for enzymes involved in pain signaling and neuroinflammation.

One notable area of research involves the use of this compound as a precursor in the synthesis of small-molecule modulators of cyclooxygenase (COX) enzymes, which play a key role in prostaglandin synthesis and are implicated in inflammation and pain. The bromo substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at strategic positions within the molecule. These modifications have been shown to enhance inhibitory activity against COX-2, a target for nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, the hydroxyethyl group can be further functionalized to introduce additional pharmacophores or improve pharmacokinetic properties.

Another emerging application of 3-(2-bromo-1-hydroxyethyl)benzonitrile lies in its role as a building block for kinase inhibitors. Kinases are enzymes that regulate numerous cellular processes, and dysregulation of kinase activity is associated with various diseases, including cancer and inflammatory disorders. The nitrile group in benzonitrile derivatives can serve as a hydrogen bond acceptor or participate in coordination interactions with protein targets, enhancing binding affinity. Recent studies have shown that derivatives of this compound exhibit inhibitory effects against specific kinases by leveraging their structural flexibility and reactivity.

The synthesis of 3-(2-bromo-1-hydroxyethyl)benzonitrile typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route includes bromination of 1-bromo-2-propanol followed by condensation with benzonitrile under basic conditions. This approach highlights the importance of carefully controlling reaction conditions to ensure high yield and purity. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing waste and improving scalability for industrial applications.

In terms of biological activity, preliminary studies on 3-(2-bromo-1-hydroxyethyl)benzonitrile have revealed potential therapeutic effects in models of neurodegenerative diseases. The compound has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark pathological feature of Alzheimer's disease. Additionally, its ability to modulate microglial activation suggests potential applications in treating neuroinflammatory conditions such as Parkinson's disease. These findings underscore the importance of benzonitrile derivatives as lead compounds for further medicinal chemistry optimization.

The chemical properties of this compound also make it suitable for use as an intermediate in material science applications. For example, its ability to undergo polymerization reactions allows for the creation of novel polymeric materials with tailored properties. These materials could find applications in drug delivery systems, where controlled release formulations are essential for optimizing therapeutic efficacy.

As research continues to uncover new applications for 3-(2-bromo-1-hydroxyethyl)benzonitrile, its significance as a versatile building block in pharmaceutical and materials science is likely to grow. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications. By leveraging the unique structural features of this compound—particularly its bromo substituent, hydroxyethyl group, and nitrile functionality—scientists can develop innovative solutions to address unmet medical needs.

In conclusion, 3-(2-bromo-1-hydroxyethyl)benzonitrile (CAS No. 1551723-92-2) represents a promising compound with diverse applications across multiple scientific disciplines. Its role as a synthetic intermediate for drug development underscores its importance in modern medicinal chemistry. As new research emerges demonstrating its potential therapeutic benefits and industrial utility, this molecule is poised to remain at the forefront of chemical innovation.

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